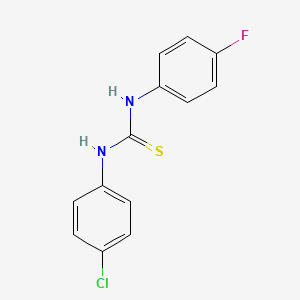

1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea

Description

The exact mass of the compound N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYHMPCDVJZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390717 | |

| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-26-3 | |

| Record name | NSC80538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, a disubstituted thiourea derivative of interest to researchers in drug discovery and medicinal chemistry. The document outlines the chemical principles, step-by-step experimental procedures, characterization methods, and safety considerations. This protocol is designed for professionals with a background in synthetic organic chemistry.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organic compounds characterized by the N-C(S)-N core. They have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The structural feature of a sulfur atom replacing the oxygen of a urea moiety imparts distinct chemical properties and biological activities. The N,N'-disubstituted thioureas, in particular, offer a flexible scaffold for introducing various aryl or alkyl groups, allowing for the fine-tuning of their pharmacological profiles. The target molecule, this compound, incorporates halogenated phenyl rings, a common strategy in drug design to enhance metabolic stability and membrane permeability.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of 4-fluorophenyl isothiocyanate. This reaction is typically straightforward and proceeds with high efficiency. The general mechanism for the formation of N,N'-disubstituted thioureas from an amine and an isothiocyanate is a well-established and reliable synthetic route.[2]

Materials and Methods

Reagents and Solvents

-

4-Chloroaniline (C₆H₆ClN): A pale yellow solid.[1] (CAS No: 106-47-8)

-

4-Fluorophenyl isothiocyanate (C₇H₄FNS): (CAS No: 1544-68-9)

-

Acetone (C₃H₆O): Analytical grade, anhydrous.

-

Ethanol (C₂H₅OH): For recrystallization.

-

Deionized Water (H₂O)

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Glass rod

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

Experimental Protocol

Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.27 g (0.01 mol) of 4-chloroaniline in 30 mL of anhydrous acetone.[3]

-

Addition of Isothiocyanate: To the stirred solution of 4-chloroaniline, add a solution of 1.53 g (0.01 mol) of 4-fluorophenyl isothiocyanate in 20 mL of anhydrous acetone dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After completion of the reaction, pour the reaction mixture into a beaker containing 100 mL of cold deionized water with gentle stirring. A white precipitate of this compound will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of 20 mL of deionized water to remove any water-soluble impurities.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification: Recrystallization

-

Solvent Selection: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid dissolves completely.[3]

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The pure product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Final Drying: Dry the pure crystals in a vacuum oven to a constant weight.

Reaction Workflow Diagram

Caption: Synthesis workflow for this compound.

Data Summary

| Parameter | Value | Reference |

| Reactant 1 | 4-Chloroaniline | [1] |

| Molar Mass | 127.57 g/mol | [4] |

| Amount | 1.27 g (0.01 mol) | [3] |

| Reactant 2 | 4-Fluorophenyl isothiocyanate | |

| Molar Mass | 153.18 g/mol | [5] |

| Amount | 1.53 g (0.01 mol) | |

| Solvent | Anhydrous Acetone | [3] |

| Reaction Time | 2-3 hours | |

| Reaction Temp. | Room Temperature | |

| Purification | Recrystallization from Ethanol | [3] |

| Product | This compound | |

| CAS Number | 370-26-3 | [6] |

| Molecular Formula | C₁₃H₁₀ClFN₂S | [6] |

| Molecular Weight | 280.75 g/mol | [6] |

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques should be employed:

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and C-N stretching, as well as peaks corresponding to the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display signals corresponding to the aromatic protons on both the 4-chlorophenyl and 4-fluorophenyl rings. The chemical shifts and splitting patterns will be characteristic of the substitution pattern. The N-H protons will appear as broad singlets.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the thiocarbonyl carbon (C=S).

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Handling of Reagents: 4-Chloroaniline is toxic and a possible carcinogen.[1] Handle with care and avoid inhalation, ingestion, and skin contact. Isothiocyanates can be lachrymatory and irritants.

Conclusion

This guide provides a robust and detailed protocol for the synthesis and purification of this compound. By following these procedures and adhering to the safety guidelines, researchers can reliably produce this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The straightforward nature of the reaction and purification makes this synthesis accessible to chemists with standard laboratory skills.

References

-

4-Chloroaniline. Grokipedia. Retrieved from [Link]

-

4-Chloroaniline. (2023). In Wikipedia. Retrieved from [Link]

-

4-CHLOROANILINE. Ataman Kimya. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate. Retrieved from [Link]

- Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1696.

- Khan, I., & Ali, S. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25-45.

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2018). Molecules, 23(10), 2509.

- Hendricks, M. P., et al. (2017). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.

- Al-Jbouri, F. A. H. (2018). Preparation of the Thiourea Ester Dreivatives.

-

Recrystallization. (n.d.). HBCSE. Retrieved from [Link]

- Ayadi, A., et al. (2022). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molecules, 27(17), 5673.

- Preparation of 4-chlorophenyl isothiocyanate in different solvents. (2014).

- Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2015).

- Adejoro, I. A., & Ojo, I. A. O. (2015). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. Open Chemistry, 13(1).

- Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. (2020). Hilaris Publisher.

- Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. (2021).

- Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses.

- The Role of 3-Chloro-4-fluorophenyl Isothiocyanate in Chemical Synthesis. (2026). Techemi.

- 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. (2013).

- 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. (2009).

- Thiourea synthesis by thioacyl

- Babashkina, M. G., Robeyns, K., Filinchuk, Y., & Safin, D. A. (2016). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry, 40(2), 1144-1152.

Sources

- 1. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and spectral characteristics of this N,N'-diarylthiourea derivative. The guide outlines detailed experimental protocols for its synthesis and characterization, underpinned by field-proven insights and authoritative references. By explaining the causality behind experimental choices, this document serves as a practical resource for the robust evaluation of this and similar chemical entities.

Introduction: The Significance of N,N'-Diarylthioureas

The thiourea moiety is a versatile functional group that serves as a cornerstone in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The N,N'-diarylthiourea scaffold, in particular, offers a tunable platform for medicinal chemists, where substitutions on the aryl rings can significantly influence the compound's electronic properties, conformation, and ultimately, its biological target engagement. The subject of this guide, this compound, incorporates two different halogen substitutions on its phenyl rings, a strategic design choice to modulate its lipophilicity and hydrogen bonding capacity, which are critical parameters in drug design.

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering a foundational understanding for its potential application in drug discovery and development.

Molecular Structure and Core Physicochemical Properties

The fundamental physicochemical properties of a compound dictate its behavior in biological systems. For this compound, these properties are influenced by the presence of the thiocarbonyl group and the halogenated aromatic rings.

Figure 1: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClFN₂S | [4] |

| Molecular Weight | 280.75 g/mol | [4] |

| Melting Point | Estimated: 145-173 °C | Inferred from[] |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | [4] |

| logP (octanol-water partition coefficient) | 4.288 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Purification

The synthesis of N,N'-diarylthioureas is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The general strategy involves the reaction of an aryl isothiocyanate with a primary aryl amine.

Synthetic Workflow

Figure 2: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

4-Fluorophenyl isothiocyanate

-

4-Chloroaniline

-

Anhydrous Toluene

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenyl isothiocyanate (1.0 equivalent) in anhydrous toluene.

-

To this solution, add 4-chloroaniline (1.0 equivalent).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent any side reactions of the highly reactive isothiocyanate group with water.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the nucleophilic addition, ensuring the reaction proceeds to completion in a reasonable timeframe.

Physicochemical Characterization: A Multi-faceted Approach

A thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Based on the polar thiourea core and the lipophilic aryl rings, this compound is expected to exhibit poor solubility in water and non-polar solvents like hexane, but good solubility in polar aprotic solvents.

Table 2: Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility |

| Water | High | Insoluble |

| Hexane | Non-polar | Insoluble |

| Dichloromethane (DCM) | Polar aprotic | Soluble |

| Ethyl Acetate | Polar aprotic | Soluble |

| Acetone | Polar aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Highly Soluble |

| Methanol | Polar protic | Sparingly Soluble |

Experimental Protocol: Solubility Determination

-

To a series of vials, add a small, accurately weighed amount of the compound (e.g., 1 mg).

-

Add a measured volume (e.g., 1 mL) of each of the test solvents.

-

Vortex the vials for 1-2 minutes at room temperature.

-

Visually inspect for the dissolution of the solid.

-

If the solid dissolves, the compound is considered soluble at that concentration. If not, the process can be repeated with gentle heating to assess temperature effects on solubility.

Acidity (pKa)

The two N-H protons of the thiourea moiety are weakly acidic. The electron-withdrawing nature of the chloro and fluoro-substituted phenyl rings is expected to slightly increase the acidity of these protons compared to unsubstituted diphenylthiourea. While experimental pKa data for this specific compound is not available, the pKa of related amines can provide a general reference.[6] The acidity of these protons is a key factor in the compound's ability to act as a hydrogen bond donor in biological systems.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

IR spectroscopy is used to identify the characteristic functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3150 - 3300 | Broad peak, indicative of hydrogen bonding |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks |

| C=S (Thione) Stretch | 1200 - 1300 | Strong absorption |

| C-N Stretch | 1350 - 1450 | |

| C-F Stretch | 1100 - 1200 | Strong, characteristic absorption |

| C-Cl Stretch | 700 - 800 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

N-H Protons: Two distinct broad singlets in the range of δ 9.0 - 11.0 ppm. The chemical shift will be sensitive to concentration and temperature.

-

Aromatic Protons: A series of doublets and triplets in the range of δ 7.0 - 8.0 ppm, corresponding to the protons on the 4-chlorophenyl and 4-fluorophenyl rings. The coupling patterns will be characteristic of para-substituted benzene rings.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

C=S Carbon: A characteristic downfield signal around δ 180 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 115 - 140 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): A prominent peak at m/z = 280.75.

-

Isotope Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

Characterization Workflow

Figure 3: A comprehensive workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By synthesizing available data with expert-driven estimations and detailed experimental protocols, this document serves as a robust resource for scientists engaged in the synthesis, characterization, and application of novel thiourea derivatives. The methodologies and insights presented herein are designed to ensure scientific integrity and to facilitate the development of new chemical entities with therapeutic potential.

References

- Kamal, A., et al. (2015). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 20(8), 13454-13471.

- Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o260.

-

Amerigo Scientific. (4-Fluorophenyl)thiourea (97%). [Link]

- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540.

-

N-(4-Chlorophenyl)thiourea. African Rock Art. [Link]

- Bielenica, A., et al. (2022). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 23(22), 14287.

- Bohari, M. Y., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1698.

-

PubChem. 1,3-Bis(3-chlorophenyl)thiourea. [Link]

- El-Gammal, O. A. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemical and Pharmaceutical Research, 12(4), 1-8.

Sources

An In-Depth Technical Guide to 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea (CAS No. 370-26-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, a synthetic diarylthiourea derivative with significant potential in medicinal chemistry. Drawing upon established principles and data from closely related analogues, this document will delve into its synthesis, characterization, biological activity, and putative mechanisms of action, offering valuable insights for its application in research and drug discovery.

I. Introduction and Chemical Identity

This compound belongs to the class of unsymmetrical N,N'-diarylthioureas, a scaffold of considerable interest in pharmacology due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties[1]. The presence of two different halogen substituents on the phenyl rings, a chlorine and a fluorine atom, is anticipated to modulate its lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 370-26-3 | [2] |

| Molecular Formula | C₁₃H₁₀ClFN₂S | [2] |

| Molecular Weight | 280.75 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | [2] |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | [2] |

| logP (calculated) | 4.288 | [2] |

II. Synthesis and Characterization

The synthesis of unsymmetrical diarylthioureas is a well-established process in organic chemistry. The most direct and common approach involves the nucleophilic addition of an aniline to an isothiocyanate. This methodology is highly efficient and allows for the introduction of diverse substituents on both aromatic rings.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of analogous N,N'-diarylthioureas.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous acetone.

-

Addition of Isothiocyanate: To the stirred solution of 4-chloroaniline, add a solution of 1.0 equivalent of 4-fluorophenyl isothiocyanate in anhydrous acetone dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The precipitate can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product is washed with cold ethanol or a mixture of hexane and diethyl ether to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide.

Rationale Behind Experimental Choices

-

Solvent: Anhydrous acetone is a common solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.

-

Stoichiometry: A 1:1 molar ratio of the aniline and isothiocyanate is used to ensure complete conversion and minimize side products.

-

Temperature: The reaction is typically carried out at room temperature as it is generally exothermic and proceeds efficiently without heating.

-

Purification: Washing with a non-polar or moderately polar solvent effectively removes starting materials, while recrystallization is a standard and effective method for obtaining a highly pure crystalline product.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the 4-chlorophenyl and 4-fluorophenyl rings. The chemical shifts and coupling patterns will be influenced by the positions of the halogen substituents. Two distinct signals for the N-H protons are also expected. |

| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) carbon signal at a downfield chemical shift (typically ~180 ppm). |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-Cl and C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (280.75 m/z), along with characteristic fragmentation patterns of the diarylthiourea core. |

III. Biological Activity and Therapeutic Potential

Thiourea derivatives are a well-documented class of compounds with a wide range of biological activities. The presence of halogen atoms on the phenyl rings of this compound suggests a potential for significant cytotoxic and anticancer properties.

Anticancer Activity

Table 3: Cytotoxic Activity of a Structurally Related Thiourea Derivative

| Compound | Cell Line | IC₅₀ (µM) |

| 1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | 9.4 ± 1.85 |

| SW480 (Colon Cancer) | > 25 | |

| PC3 (Prostate Cancer) | > 25 | |

| K-562 (Leukemia) | 18.7 ± 2.11 |

Data from Bielenica et al. (2021)[4]

Based on these findings, it is highly probable that this compound will exhibit cytotoxic activity against a range of cancer cell lines. Further in vitro screening is warranted to determine its specific IC₅₀ values and to identify sensitive cancer cell types.

IV. Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of similar thiourea derivatives, several potential mechanisms can be proposed.

Induction of Apoptosis

A primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Research on cytotoxic thiourea derivatives has shown that they can trigger apoptosis in cancer cells[4]. This process is often mediated through the intrinsic mitochondrial pathway.

Sources

The Biological Versatility of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide delves into the promising biological activities of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing data from structurally analogous compounds, this document provides a comprehensive overview of their potential antimicrobial, anticancer, and enzyme-inhibiting properties, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Thiourea Scaffold in Medicinal Chemistry

Thiourea derivatives represent a versatile class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This unique structural motif imparts a wide range of physicochemical properties that are conducive to diverse biological interactions. The ability of the thiourea functional group to act as both a hydrogen bond donor and acceptor, coupled with the lipophilicity of the aryl substituents, allows these molecules to effectively engage with various biological targets, including enzymes and cellular receptors. The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl rings can further modulate the electronic and steric properties of the molecule, often enhancing its biological potency and selectivity.

Synthesis of this compound Derivatives

The synthesis of 1,3-disubstituted thiourea derivatives is typically a straightforward and efficient process. The most common method involves the reaction of an appropriately substituted phenyl isothiocyanate with a corresponding aniline derivative. In the case of this compound, this would involve the reaction of 4-chlorophenyl isothiocyanate with 4-fluoroaniline, or vice versa.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

-

4-chlorophenyl isothiocyanate

-

4-fluoroaniline

-

Anhydrous solvent (e.g., acetone, ethanol, or toluene)

-

Stirring apparatus

-

Reflux condenser (if heating is required)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve equimolar amounts of 4-chlorophenyl isothiocyanate and 4-fluoroaniline in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours. Gentle heating under reflux may be applied to ensure complete reaction, if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solid product that precipitates out of the solution is collected by filtration.

-

Wash the crude product with a small amount of cold solvent to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent system to obtain pure this compound.

-

Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Anticipated Biological Activities

While specific experimental data for this compound is limited in the public domain, the extensive body of research on structurally similar halo-substituted diaryl thioureas allows for well-founded postulations regarding its biological potential.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of electron-withdrawing halogen substituents on the phenyl rings is often associated with enhanced antimicrobial efficacy.

Mechanism of Action: The antimicrobial action of thiourea derivatives is believed to stem from their ability to disrupt essential cellular processes. The sulfur atom of the thiourea moiety can chelate metal ions that are crucial cofactors for various microbial enzymes. Furthermore, these compounds can interfere with the integrity of the cell membrane and inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a thiourea derivative that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth medium with solvent)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive and negative controls in separate wells.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of halo-substituted diaryl thioureas against various cancer cell lines. The substitution pattern and the nature of the halogen atoms play a crucial role in determining the anticancer potency and selectivity. Derivatives with chloro and fluoro substituents have shown promising results against colon, breast, and lung cancer cell lines.[1][2]

Mechanism of Action: The anticancer mechanisms of thiourea derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to inhibit kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[3]

Signaling Pathway Visualization

Caption: Potential anticancer mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a thiourea derivative on cancer cell lines.

Materials:

-

Test compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

The thiourea scaffold is a known pharmacophore for the inhibition of various enzymes. Fluorophenyl-containing thiourea derivatives have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are relevant in the management of diabetes.[4] Other thiourea derivatives have been reported to inhibit enzymes like carbonic anhydrase and urease. The presence of electronegative fluorine and chlorine atoms can enhance the binding affinity of the molecule to the active site of the target enzyme.

Mechanism of Action: Enzyme inhibition by thiourea derivatives often involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. The sulfur atom can also coordinate with metal ions present in the active site of metalloenzymes, leading to inhibition.

Experimental Workflow for Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocol: α-Amylase Inhibition Assay

Objective: To evaluate the inhibitory effect of a thiourea derivative on α-amylase activity.

Materials:

-

Test compound

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound.

-

Pre-incubate the α-amylase solution with the test compound for a specific duration at a controlled temperature.

-

Initiate the enzymatic reaction by adding the starch solution.

-

Incubate the reaction mixture for a defined period.

-

Stop the reaction by adding DNSA reagent.

-

Heat the mixture in a boiling water bath to develop the color.

-

After cooling, measure the absorbance at 540 nm.

-

Calculate the percentage of α-amylase inhibition and determine the IC50 value.

Data Summary

| Compound Class | Biological Activity | Target | IC50 / MIC (µM) | Reference |

| Dihalogenophenyl thioureas | Anticancer | SW620 (Metastatic Colon Cancer) | 1.5 - 8.9 | [1] |

| 4-Chlorophenylthiourea derivative | Anticancer | SW620 (Metastatic Colon Cancer) | 5.8 - 7.6 | [1] |

| 4-Fluorophenyl thiourea derivative | Enzyme Inhibition | α-Amylase | 0.053 | [4] |

| 4-Fluorophenyl thiourea derivative | Enzyme Inhibition | α-Glucosidase | 0.025 | [4] |

Conclusion and Future Directions

The structural features of this compound, particularly the presence of a thiourea core and halogenated phenyl rings, strongly suggest its potential as a biologically active compound. Based on the extensive research on analogous derivatives, it is plausible to anticipate significant antimicrobial, anticancer, and enzyme-inhibiting properties.

This technical guide provides a foundational framework for initiating research into the biological activities of this specific derivative. The detailed experimental protocols offer a starting point for in vitro evaluation. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening of its biological activities using the assays outlined herein. Further investigations into its mechanism of action at the molecular level, along with structure-activity relationship (SAR) studies of related derivatives, will be crucial for optimizing its therapeutic potential and advancing its development as a novel drug candidate.

References

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]

-

El-Sayed, W. M., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Karaküçük-İyidoğan, A., et al. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry. [Link]

-

Kumar, D., et al. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 23(8), 2038. [Link]

-

Paneth, A., et al. (2021). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 17(8), 917-927. [Link]

Sources

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Diarylthiourea Compounds

Foreword

The diarylthiourea scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2][3] These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their remarkable versatility and therapeutic potential. This guide provides a comprehensive exploration of the core mechanisms of action of diarylthiourea compounds, with a particular focus on their roles as antiviral and anticancer agents. We will delve into the molecular intricacies of how these compounds exert their effects, the experimental methodologies used to elucidate these mechanisms, and the structure-activity relationships that govern their potency and selectivity. Our objective is to furnish a technical yet accessible resource that not only informs but also inspires further innovation in the development of diarylthiourea-based therapeutics.

Part 1: Diarylthiourea Compounds as Antiviral Agents

Diarylthiourea derivatives have emerged as a promising class of antiviral agents, exhibiting efficacy against a range of viruses through diverse mechanisms of action.[4] Their ability to target both viral and host factors makes them attractive candidates for further development.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

One of the most well-established antiviral applications of diarylthiourea compounds is as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV).[5][6] NNRTIs are a critical component of highly active antiretroviral therapy (HAART).

Mechanism of Action: Diarylthiourea-based NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[5][7] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[7] The lipophilic nature of many thiourea NNRTIs enhances their binding affinity within the hydrophobic NNRTI binding pocket.[5]

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of diarylthiourea compounds against HIV-1 RT.

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.

2. Materials:

- Recombinant HIV-1 Reverse Transcriptase

- Poly(rA)-oligo(dT) template-primer

- [³H]-dTTP (tritiated deoxythymidine triphosphate)

- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

- Test diarylthiourea compounds dissolved in DMSO

- Control inhibitors (e.g., Nevirapine, Efavirenz)

- Glass fiber filters

- Trichloroacetic acid (TCA)

- Scintillation fluid and counter

3. Procedure:

- Prepare serial dilutions of the test compounds in DMSO.

- In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

- Add the test compound or control to the reaction mixture.

- Initiate the reaction by adding the HIV-1 RT enzyme.

- Incubate the reaction at 37°C for 1 hour.

- Stop the reaction by adding ice-cold 10% TCA.

- Precipitate the newly synthesized DNA on ice for 30 minutes.

- Collect the precipitated DNA by filtering the solution through glass fiber filters.

- Wash the filters with 5% TCA and then with ethanol.

- Dry the filters and place them in scintillation vials with scintillation fluid.

- Measure the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Inhibitors of Viral Entry: Targeting Host and Viral Factors

A key strategy in antiviral drug development is to block the initial stages of viral infection, such as entry into the host cell.[8][9] Diarylthiourea compounds have shown promise in this area by targeting proteins essential for viral entry.

Mechanism of Action: A notable example is the inhibition of Transmembrane Serine Protease 2 (TMPRSS2), a host cell surface protein that is crucial for the entry of several viruses, including SARS-CoV-2.[10][11] Diarylthioureas can act as reversible inhibitors of TMPRSS2, preventing the proteolytic cleavage of the viral spike protein, which is a necessary step for the fusion of the viral and host cell membranes.[10][11] By blocking this process, the virus is unable to enter the host cell and initiate replication.[10]

Visualizing the Inhibition of Viral Entry

Caption: Inhibition of TMPRSS2 by diarylthiourea compounds blocks viral entry.

Targeting Viral Transactivators

Another antiviral mechanism of certain diarylthiourea derivatives involves the targeting of viral transactivators, which are proteins that regulate viral gene expression.[12]

Mechanism of Action: For herpesviruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), diarylthiourea compounds have been shown to inhibit the function of viral transactivators, such as IE2 of HCMV and ICP4 of HSV-1.[12] This inhibition leads to a reduction in the expression of early and late viral genes, which are essential for viral DNA replication and the production of new virions.[12] The precise molecular interaction is still under investigation but may involve interference with the transactivator's ability to interact with the host cell's transcriptional machinery.[12]

Part 2: Diarylthiourea Compounds as Anticancer Agents

The anticancer properties of diarylthiourea derivatives are multifaceted, involving the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[1][13][14]

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which diarylthiourea compounds exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][15][16]

Mechanism of Action: Studies on various cancer cell lines, including breast and prostate cancer, have demonstrated that diarylthiourea analogs can induce apoptosis.[1][13][15] This is often accompanied by an arrest of the cell cycle in the S-phase or G0/G1 phase.[1][17] The induction of apoptosis is frequently mediated through the intrinsic pathway, which involves the upregulation of pro-apoptotic proteins and the activation of caspases, particularly caspase-3.[1][15]

Experimental Workflow: Assessing Apoptosis and Cell Cycle

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Protocol: Annexin V/PI Apoptosis Assay

1. Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a diarylthiourea compound.

2. Materials:

- Cancer cell line of interest

- Diarylthiourea test compound

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

- Phosphate Buffered Saline (PBS)

- Flow cytometer

3. Procedure:

- Seed cancer cells in a 6-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of the diarylthiourea compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

- Harvest the cells by trypsinization and wash them with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

- Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Binding Buffer to each tube.

- Analyze the cells by flow cytometry within 1 hour.

4. Data Analysis:

- The cell population will be divided into four quadrants:

- Lower-left (Annexin V- / PI-): Live cells

- Lower-right (Annexin V+ / PI-): Early apoptotic cells

- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

- Upper-left (Annexin V- / PI+): Necrotic cells

- Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many diarylthiourea compounds function as potent inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes often dysregulated in cancer, such as cell growth, proliferation, and angiogenesis.[17][18][19][20]

Mechanism of Action: Diarylthioureas can target a range of RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tie-2, EphB4, and Epidermal Growth Factor Receptor (EGFR).[17][19] By binding to the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[17][21] The inhibition of pro-angiogenic RTKs like VEGFR-2 is particularly important for their anti-angiogenic effects, which starve tumors of their blood supply.[19]

Signaling Pathway: Inhibition of RTK Signaling

Caption: Diarylthioureas inhibit RTK signaling pathways.

Quantitative Data: Anticancer Activity of Diarylthiourea Analogs

The following table summarizes the in vitro anticancer activities of some representative diarylthiourea compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Target Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 7 (p-nitrodiarylthiourea analog) | MCF-7 (Breast Cancer) | 3.16 | [13] |

| T-47D (Breast Cancer) | 2.53 | [13] | |

| MDA-MB-453 (Breast Cancer) | 4.77 | [13] | |

| LNCaP (Prostate Cancer) | 3.54 | [13] | |

| Diarylthiourea 4 | MCF-7 (Breast Cancer) | 338.33 | [1][15][22] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung Cancer) | 0.2 | [21] |

| DC27 | Human Lung Carcinoma Cells | 2.5 - 12.9 | [17] |

Part 3: Diarylthiourea Compounds as Enzyme Inhibitors

Beyond their antiviral and anticancer activities, diarylthiourea derivatives have been identified as inhibitors of various other enzymes, highlighting their broad therapeutic potential.[23][24]

Inhibition of Cholinesterases

Mechanism of Action: Certain diarylthiourea compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[24] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. Molecular docking studies suggest that these compounds can bind to the active site of the cholinesterase enzymes.[24]

Inhibition of Other Enzymes

Diarylthiourea derivatives have also been reported to inhibit:

-

Tyrosinase: An enzyme involved in melanin biosynthesis.[23]

-

α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate digestion, making them potential targets for the management of diabetes.[23]

-

Influenza virus RNA-dependent RNA polymerase: A key enzyme in the replication of the influenza virus.[25]

Conclusion

The diarylthiourea scaffold is a testament to the power of structural diversity in drug discovery. The mechanisms of action for these compounds are as varied as their therapeutic applications, ranging from the allosteric inhibition of viral enzymes to the competitive blockade of ATP binding in host cell kinases and the induction of programmed cell death in cancer cells. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly lead to the development of novel and more effective diarylthiourea-based drugs for a wide range of diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers dedicated to advancing this exciting field.

References

- Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas. (2025-11-07). ChemMedChem.

- Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305.

- Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas. (2025-11-30). ChemMedChem.

- Galabov, A. S., et al. (1980). Structure-activity Relationship of Diphenylthiourea Antivirals. Journal of Medicinal Chemistry, 23(9), 1048-1051.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023-09-03).

- Anticancer agents derived from diaryl(thio)urea and the common scaffold... (n.d.).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025-04-14). Biointerface Research in Applied Chemistry.

- Diarylureas as Antitumor Agents. (2021-01-02). MDPI.

- The Discovery and Evolution of N-Aryl Thiourea Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023-09-01).

- Sun, Y., et al. (2017). Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors. European Journal of Medicinal Chemistry, 141, 373-385.

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.).

- Strzyga-Łach, P., et al. (2021).

- Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. (n.d.).

- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025-04-22). BMC Chemistry.

- Design, Synthesis and Antiproliferative Activities of Diaryl Thiourea Derivatives as Anticancer Agents. (2025-08-07).

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024-05-31). MDPI.

- Scheme 1: Synthesis of diaryl thiourea derivatives DATU1-10 a. a... (n.d.).

- Confirming Target Engagement of Diaryl Thiourea Compounds in Cells: A Compar

- Novel broad-spectrum thiourea non-nucleoside inhibitors for the prevention of mucosal HIV transmission. (n.d.). PubMed.

- Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1. (2021-11-10). PubMed.

- Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. (n.d.). PubMed.

- Thiourea-based non-nucleoside inhibitors of HIV reverse transcriptase as bifunctional organocatalysts in the asymmetric Strecker synthesis. (n.d.). PubMed.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). MDPI.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023-09-03). PubMed.

- Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. (n.d.). MDPI.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023-09-03). MDPI.

- Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Comb

- Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors. (2023-11-05). PubMed.

- Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether deriv

- Identification of Broad-Spectrum Antiviral Compounds by Targeting Viral Entry. (2019-02-20). PubMed.

- Targeting viral entry to expand antiviral drug discovery str

- non-nucleoside reverse transcriptase. (n.d.). MedChemExpress.

- How NNRTIs Work. (n.d.).

- Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Thiourea Deriv

- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (n.d.). MDPI.

Sources

- 1. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel broad-spectrum thiourea non-nucleoside inhibitors for the prevention of mucosal HIV transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiourea-based non-nucleoside inhibitors of HIV reverse transcriptase as bifunctional organocatalysts in the asymmetric Strecker synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iapac.org [iapac.org]

- 8. Identification of Broad-Spectrum Antiviral Compounds by Targeting Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting viral entry to expand antiviral drug discovery strategies | Drug Discovery News [drugdiscoverynews.com]

- 10. researchgate.net [researchgate.net]

- 11. Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]

- 25. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Thioureas: A Technical Guide to Unlocking Novel Therapeutic Targets

For Immediate Release

[CITY, State] – January 21, 2026 – Substituted thioureas, a versatile class of organic compounds, are gaining significant traction in medicinal chemistry for their broad spectrum of biological activities. This guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the established and emerging therapeutic targets of these promising molecules. We will delve into their mechanisms of action, provide detailed experimental protocols for target validation, and explore future avenues for drug discovery.

Introduction: The Therapeutic Promise of the Thiourea Scaffold

The thiourea core, characterized by a central thiocarbonyl group flanked by two amino groups, provides a flexible scaffold for chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties, leading to enhanced target specificity and improved pharmacokinetic profiles. Historically, thiourea derivatives have been investigated for a range of applications, from antiviral to anticancer agents.[1][2] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, underpins their capacity to bind to a diverse array of biological targets.[3]

Established Therapeutic Targets of Substituted Thioureas

Substituted thioureas have been successfully developed to modulate the activity of several key protein families implicated in human diseases.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the role of substituted thioureas as potent enzyme inhibitors.[4] Their ability to chelate metal ions in enzyme active sites or to form strong hydrogen bonds with key catalytic residues makes them effective modulators of enzyme function.

Mechanism of Inhibition: Urease, a nickel-containing metalloenzyme, is a critical virulence factor for bacteria like Helicobacter pylori.[5][6] Substituted thioureas act as effective urease inhibitors by interacting with the nickel ions in the active site, thereby disrupting the enzyme's catalytic activity.[6][7] This inhibition prevents the hydrolysis of urea, a key step for bacterial survival in the acidic stomach environment.[5]

Therapeutic Implication: Urease inhibitors are being actively investigated for the treatment of peptic ulcers and other infections caused by urease-producing pathogens.[6][8]

Table 1: Inhibitory Activity of Selected Thiourea Derivatives against Urease

| Compound Class | Specific Derivative Example | Target Organism/Enzyme | IC50 (µM) | Reference |

| Dipeptide Conjugated Thioureas | Analogue 23 (with F and Cl substituents) | Jack Bean Urease | 2.0 | [8] |

| Alkyl Chain-Linked Thioureas | Compound 3c | Jack Bean Urease | 10.65 ± 0.45 | [6] |

| N-monoarylacetothioureas | N-(4-Fluorophenylaceto)thiourea | Jack Bean Urease | Varies by derivative | [9] |

| Arylthioureas | LaSMMed 124 (nitro-substituted) | Canavalia ensiformis Urease | Competitive Inhibition | [7] |

Mechanism of Inhibition: Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[10][11] Overproduction of melanin can lead to hyperpigmentation disorders. Substituted thioureas inhibit tyrosinase by chelating the copper ions in the active site and forming hydrogen bonds with surrounding amino acid residues, thus preventing the oxidation of tyrosine.[10][12][13]

Therapeutic Implication: Tyrosinase inhibitors are of great interest in dermatology for treating hyperpigmentation and in the cosmetics industry as skin-lightening agents.[11][12]

Experimental Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory potential of substituted thioureas against mushroom tyrosinase.

Principle: This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA, which can be quantified spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Substituted thiourea compounds (dissolved in a suitable solvent like DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compounds and kojic acid in the buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of phosphate buffer, the test compound solution, and the tyrosinase solution.

-

Control Wells (No Inhibitor): Add phosphate buffer, solvent control (e.g., DMSO), and tyrosinase solution.

-

Blank Wells (No Enzyme): Add phosphate buffer and the test compound solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-20 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Rationale for Experimental Choices:

-

Mushroom Tyrosinase: It is a commercially available and well-characterized enzyme, making it a standard model for initial screening of inhibitors.

-

L-DOPA as Substrate: It is a direct substrate for the enzyme, and its product, dopachrome, has a distinct absorbance maximum, allowing for easy spectrophotometric monitoring.

-

Kojic Acid: It is a well-known tyrosinase inhibitor and serves as a reliable positive control to validate the assay's performance.

Substituted thioureas have also shown inhibitory activity against a range of other enzymes, including:

-

Lipoxygenase and Xanthine Oxidase: Certain unsymmetrical thioureas have demonstrated potent antioxidant and inhibitory activities against these enzymes, which are implicated in inflammation and gout, respectively.[14][15]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for the management of Alzheimer's disease. Some thiourea derivatives have shown the ability to inhibit these enzymes.[4]

-

Kinases: As crucial regulators of cell signaling, kinases are major targets in cancer therapy. Thiourea derivatives have been designed as inhibitors of kinases such as PI3K and EGFR.[16][17][18]

-

Carbonic Anhydrase and Topoisomerase: These enzymes are also targeted by thiourea-based compounds in the context of anticancer drug development.[19][20][21]

HIV Reverse Transcriptase

Mechanism of Action: Certain substituted thioureas, particularly phenethyl-thiazolyl-thiourea (PETT) derivatives, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[22][23][24] They bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's DNA polymerase activity.[22][25][26]

Therapeutic Implication: NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[22]

Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by thiourea-based NNRTIs.

G-Protein Coupled Receptors (GPCRs)

While less explored than enzyme inhibition, some thiourea derivatives have shown activity at GPCRs, which are the largest family of cell surface receptors and major drug targets.[27][28] For instance, indole-derived thioureas have been evaluated for their binding affinities at serotonin (5-HT) and dopamine (D2) receptors, suggesting their potential in treating central nervous system disorders.[27] Phenylthiourea is a known agonist for the bitter taste receptor T2R38, and its activation has been linked to anti-inflammatory signaling in lung epithelium.[29]

Emerging Strategies for Target Identification

Identifying the direct molecular targets of bioactive small molecules is a critical step in drug discovery.[30][31] Modern approaches are moving beyond traditional candidate-based methods to more unbiased, proteome-wide techniques.

Affinity-Based Proteomics

Principle: This method involves immobilizing a thiourea derivative on a solid support (e.g., beads) to "pull down" its binding partners from a complex protein lysate. The captured proteins are then identified using mass spectrometry.[32]

Workflow:

-

Probe Synthesis: Synthesize a thiourea derivative with a linker for attachment to a solid support.

-

Affinity Chromatography: Incubate the immobilized probe with a cell lysate.

-

Washing: Remove non-specific binders.

-

Elution: Elute the specifically bound proteins.

-

Proteomic Analysis: Identify the eluted proteins by LC-MS/MS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. STUDY IN SILICO OF THIOUREA-DERIVED COMPOUNDS AS TYROSINE KINASE RECEPTOR INHIBITORS | Jurnal Kimia Riset [e-journal.unair.ac.id]

- 19. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 22. Novel broad-spectrum thiourea non-nucleoside inhibitors for the prevention of mucosal HIV transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thiourea-based non-nucleoside inhibitors of HIV reverse transcriptase as bifunctional organocatalysts in the asymmetric Strecker synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Non-nucleoside HIV-1 reverse transcriptase inhibitors: synthesis and biological evaluation of novel quinoxalinylethylpyridylthioureas as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-based design of N-[2-(1-piperidinylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea and N-[2-(1-piperazinylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. GPCR Compound Library | TargetMol [targetmol.com]

- 29. Defining the Critical Role of α-Gustducin for NF-κB Inhibition and Anti-Inflammatory Signal Transduction by Bitter Agonists in Lung Epithelium | MDPI [mdpi.com]

- 30. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 31. Identification and validation of protein targets of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

In Vitro Efficacy and Mechanistic Evaluation of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea: A Senior Application Scientist's Technical Guide

Foreword: The Rationale for Investigating Substituted Thioureas in Oncology